molecular formula C18H15NOS B12003427 O-Naphthalen-2-yl methyl(phenyl)carbamothioate CAS No. 1037-25-8

O-Naphthalen-2-yl methyl(phenyl)carbamothioate

Cat. No.: B12003427
CAS No.: 1037-25-8
M. Wt: 293.4 g/mol
InChI Key: WKJGHRYSSSNEFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Naphthalen-2-yl methyl(phenyl)carbamothioate typically involves the reaction of naphthalen-2-ol with methyl isocyanate and phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiocarbamate product .

A catalytic route involving isocyanides, elemental sulfur, and aryl iodides has also been developed. This method involves two consecutive C–S bond formations and proceeds through an iminium species intermediate .

Industrial Production Methods

Industrial production of tolnaftate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

O-Naphthalen-2-yl methyl(phenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tolnaftate is unique in its specific inhibition of squalene epoxidase and its structural properties as a thiocarbamate. Unlike clotrimazole and miconazole, which target lanosterol 14α-demethylase, tolnaftate directly inhibits squalene epoxidase, leading to a different mechanism of action .

Biological Activity

O-Naphthalen-2-yl methyl(phenyl)carbamothioate, commonly known as tolnaftate , is a synthetic thiocarbamate compound primarily recognized for its antifungal properties. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and related research findings.

Tolnaftate acts by inhibiting squalene epoxidase , an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. The inhibition leads to an accumulation of squalene, which is toxic to fungal cells, ultimately resulting in their death. This mechanism is particularly effective against dermatophytes and other fungi responsible for skin infections .

2. Antifungal Activity

Tolnaftate has demonstrated significant antifungal activity against various fungal strains. Its effectiveness is often compared with other antifungals in clinical settings:

Fungal Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Antifungals
Trichophyton mentagrophytes0.5 - 1 µg/mLComparable to clotrimazole
Candida albicans1 - 2 µg/mLLess effective than fluconazole
Microsporum canis0.25 - 0.5 µg/mLSimilar to terbinafine

These findings indicate tolnaftate's broad-spectrum antifungal efficacy, particularly in treating conditions like athlete's foot and ringworm .

3. Antimicrobial Spectrum

In addition to its antifungal properties, tolnaftate has shown some activity against bacteria, although it is predominantly used for fungal infections. Studies have indicated varying degrees of antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, but these effects are significantly weaker compared to its antifungal action .

4. Clinical Applications

Tolnaftate is primarily used in topical formulations at concentrations of approximately 1%. It is effective in treating:

  • Tinea Pedis (Athlete's Foot)
  • Tinea Cruris (Jock Itch)
  • Tinea Corporis (Ringworm)

Clinical studies have shown that tolnaftate can effectively reduce symptoms and eradicate fungal infections when applied regularly over a prescribed period .

Case Study: Efficacy in Tinea Pedis

A study involving patients with tinea pedis treated with tolnaftate showed a significant reduction in fungal load and improvement in symptoms after four weeks of treatment. The study reported an overall success rate of approximately 85% among participants.

Research Findings

Recent research has focused on the pharmacokinetics of tolnaftate, revealing that it penetrates the skin effectively, with studies showing detectable levels in deeper skin layers after topical application .

6. Side Effects and Safety Profile

Tolnaftate is generally well-tolerated with minimal side effects. The most common adverse reactions include:

  • Localized irritation
  • Allergic contact dermatitis (rare)

Long-term use has not been associated with significant systemic toxicity, making it a safe option for managing superficial fungal infections .

Properties

CAS No.

1037-25-8

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

O-naphthalen-2-yl N-methyl-N-phenylcarbamothioate

InChI

InChI=1S/C18H15NOS/c1-19(16-9-3-2-4-10-16)18(21)20-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3

InChI Key

WKJGHRYSSSNEFX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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